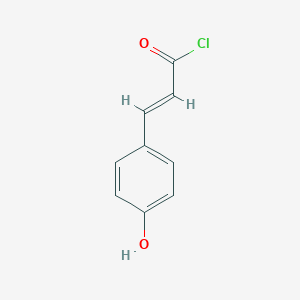
2-Propenoyl chloride, 3-(4-hydroxyphenyl)-, (2E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoyl chloride, 3-(4-hydroxyphenyl)-, (2E)- is a derivative of 4-hydroxycinnamic acid, a phenolic compound found in various plants. This compound is known for its role in the biosynthesis of lignin and other phenolic compounds. It has a chemical structure characterized by a phenyl ring substituted with a hydroxyl group and a vinyl group, which is further modified to include a chloride group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxycinnamic acid chloride typically involves the chlorination of 4-hydroxycinnamic acid. This can be achieved using thionyl chloride (SOCl2) or oxalyl chloride (COCl) as chlorinating agents. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) under reflux conditions. The general reaction scheme is as follows: [ \text{4-Hydroxycinnamic acid} + \text{SOCl}_2 \rightarrow \text{2-Propenoyl chloride, 3-(4-hydroxyphenyl)-, (2E)-} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of 4-hydroxycinnamic acid chloride may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems can help in maintaining consistent reaction conditions and high yields.
化学反応の分析
Types of Reactions: 2-Propenoyl chloride, 3-(4-hydroxyphenyl)-, (2E)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Oxidation and Reduction: The phenolic hydroxyl group can undergo oxidation to form quinones, while the vinyl group can be reduced to form saturated derivatives.
Coupling Reactions: It can participate in coupling reactions to form dimers or polymers.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the generated HCl.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Quinones: Resulting from oxidation of the phenolic group.
Saturated Derivatives: Produced from the reduction of the vinyl group.
科学的研究の応用
2-Propenoyl chloride, 3-(4-hydroxyphenyl)-, (2E)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its role in plant metabolism and its potential antioxidant properties.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and coatings due to its ability to undergo polymerization and cross-linking reactions.
作用機序
The biological activities of 4-hydroxycinnamic acid chloride are primarily attributed to its ability to interact with cellular targets and modulate various biochemical pathways. For instance, its antioxidant activity is linked to its capacity to scavenge reactive oxygen species (ROS) and inhibit oxidative stress. In cancer cells, it can induce apoptosis by activating caspases and disrupting mitochondrial function. Additionally, it can inhibit the activity of enzymes such as tyrosinase, which is involved in melanin synthesis.
類似化合物との比較
2-Propenoyl chloride, 3-(4-hydroxyphenyl)-, (2E)- can be compared with other hydroxycinnamic acid derivatives such as:
Caffeic Acid Chloride: Contains an additional hydroxyl group on the phenyl ring, enhancing its antioxidant properties.
Ferulic Acid Chloride: Features a methoxy group, which increases its lipophilicity and membrane permeability.
Sinapic Acid Chloride: Possesses both methoxy and hydroxyl groups, providing a balance of hydrophilic and lipophilic characteristics.
These compounds share similar chemical reactivity but differ in their biological activities and applications due to the variations in their functional groups.
特性
CAS番号 |
108608-03-3 |
|---|---|
分子式 |
C9H7ClO2 |
分子量 |
182.6 g/mol |
IUPAC名 |
(E)-3-(4-hydroxyphenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C9H7ClO2/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-6,11H/b6-3+ |
InChIキー |
NRCHXNLCBKWXPH-ZZXKWVIFSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C/C(=O)Cl)O |
SMILES |
C1=CC(=CC=C1C=CC(=O)Cl)O |
正規SMILES |
C1=CC(=CC=C1C=CC(=O)Cl)O |
同義語 |
2-Propenoyl chloride, 3-(4-hydroxyphenyl)-, (2E)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine](/img/structure/B171752.png)






![(2S)-2-[(2-Aminoacetyl)amino]-N-(4-methoxynaphthalen-2-yl)-3-phenylpropanamide](/img/structure/B171769.png)
![N4,N4,N4',N4'-Tetra([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B171773.png)

